N-(4-chlorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
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Overview
Description
N-(4-chlorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is a complex organic compound that features a unique combination of functional groups, including a chloro-phenyl group, a furan ring, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Attachment of the chloro-phenyl group: This step often involves a nucleophilic substitution reaction where a chloro-phenyl derivative is reacted with an intermediate compound.
Formation of the final product: The final step involves coupling the intermediate with a propionamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The chloro-phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the oxadiazole ring may yield amine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide: Similar structure but with an acetamide group instead of a propionamide group.
N-(4-Chloro-phenyl)-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of N-(4-chlorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H12ClN3O3S |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C15H12ClN3O3S/c16-10-3-5-11(6-4-10)17-13(20)7-9-23-15-19-18-14(22-15)12-2-1-8-21-12/h1-6,8H,7,9H2,(H,17,20) |
InChI Key |
RYAURKIEWGFUHE-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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